molecular formula C11H19N3O2 B13636888 Methyl 3-(4-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoate

Methyl 3-(4-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoate

Cat. No.: B13636888
M. Wt: 225.29 g/mol
InChI Key: IHFZTBURTWOCLZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate typically involves the reaction of 4-methyl-1H-pyrazole with a suitable ester and an amine. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an alkyl halide in the presence of a base.

    Esterification: The resulting compound is esterified using methanol and an acid catalyst.

    Amidation: Finally, the ester is reacted with propylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate
  • 3-(4-methyl-1H-pyrazol-1-yl)propanethioamide
  • 1-(4-methyl-1H-pyrazol-1-yl)ethanone

Uniqueness

Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate is unique due to the presence of both ester and amine functional groups, which allow for a wide range of chemical modifications and applications. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-(4-methylpyrazol-1-yl)-2-(propylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-4-5-12-10(11(15)16-3)8-14-7-9(2)6-13-14/h6-7,10,12H,4-5,8H2,1-3H3

InChI Key

IHFZTBURTWOCLZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=C(C=N1)C)C(=O)OC

Origin of Product

United States

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